

In-Depth Technical Guide: 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

Cat. No.: B178220

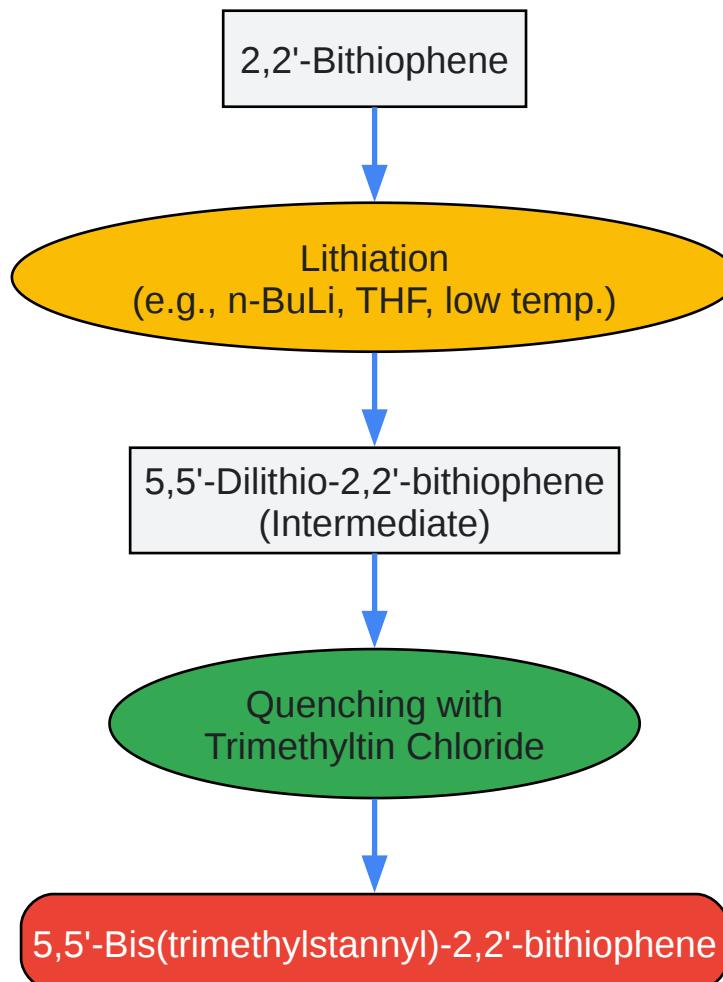
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and characterization of **5,5'-Bis(trimethylstannyl)-2,2'-bithiophene**. This organotin compound is a key building block in the synthesis of advanced organic electronic materials.

Core Physical and Chemical Properties

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is a white to light yellow or light orange crystalline powder at room temperature. It is an air and moisture-sensitive solid that is typically stored in a cool, dark place under an inert atmosphere. Key quantitative data for this compound are summarized in the table below.


Property	Value	Reference(s)
Molecular Formula	$C_{14}H_{22}S_2Sn_2$	
Molecular Weight	491.87 g/mol	
CAS Number	143367-56-0	
Melting Point	96-100 °C	
Appearance	White to light yellow/orange powder/crystal	
Purity	>97% (Assay), >98.0% (HPLC, qNMR)	

Synthesis and Experimental Protocols

The primary synthetic route to **5,5'-Bis(trimethylstannyl)-2,2'-bithiophene** involves the stannylation of 2,2'-bithiophene. This is typically achieved through a lithiation reaction followed by quenching with a trimethyltin electrophile.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available 2,2'-bithiophene.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5,5'-Bis(trimethylstannyl)-2,2'-bithiophene**.

Detailed Experimental Protocol (Representative)

While a specific, detailed protocol for the synthesis of **5,5'-Bis(trimethylstannyl)-2,2'-bithiophene** is not readily available in the searched literature, a general procedure based on the stannylation of similar thiophene-based compounds can be outlined. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

- 2,2'-Bithiophene
- Anhydrous Tetrahydrofuran (THF)

- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Trimethyltin chloride (Me_3SnCl)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hexanes

Procedure:

- Lithiation: Dissolve 2,2'-bithiophene in anhydrous THF in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Add n-butyllithium (2.2 equivalents) dropwise to the stirred solution, maintaining the low temperature. The reaction mixture is typically stirred for 1-2 hours at this temperature, followed by warming to room temperature for an additional 1-2 hours.
- Stannylation: Cool the reaction mixture back down to -78 °C. Add a solution of trimethyltin chloride (2.5 equivalents) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as hexanes, to yield the final product.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural confirmation of **5,5'-Bis(trimethylstannyl)-2,2'-bithiophene**.

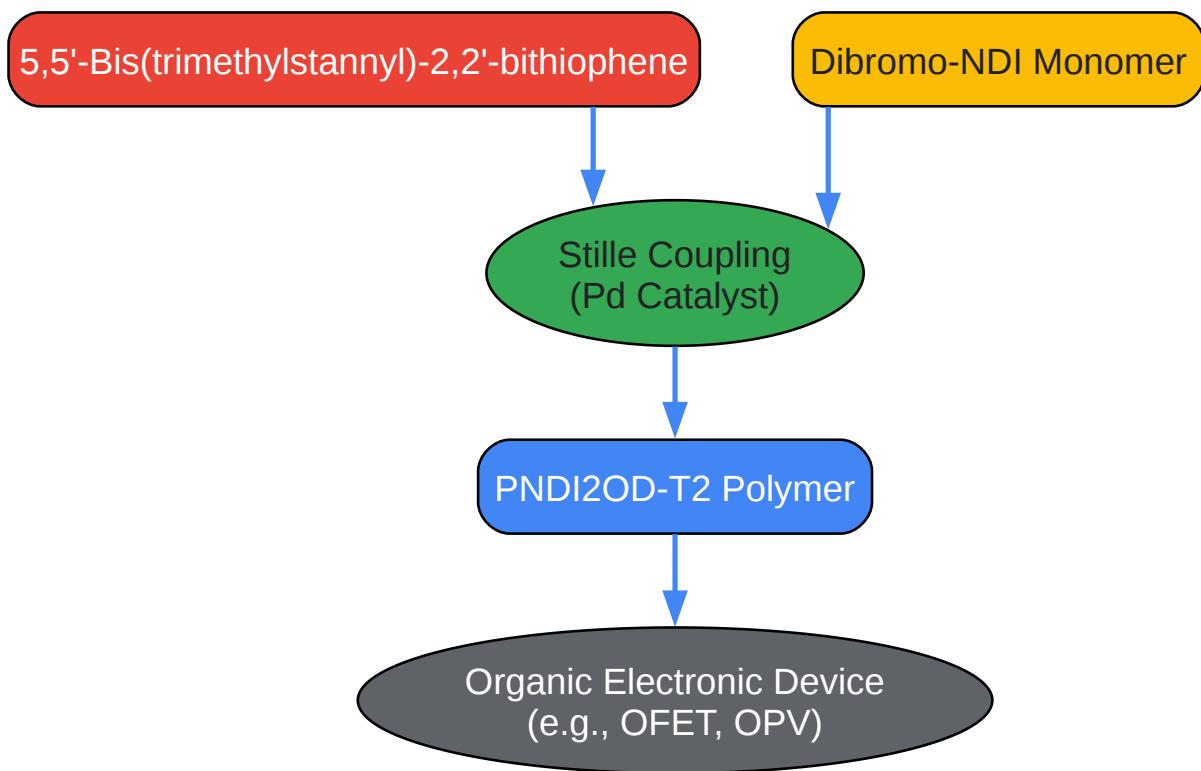
¹H NMR (400 MHz, CDCl₃): A representative ¹H NMR spectrum of **5,5'-Bis(trimethylstannyl)-2,2'-bithiophene** in deuterated chloroform (CDCl₃) recorded on a 400 MHz spectrometer is available.^[1] The spectrum would be expected to show signals for the aromatic protons of the bithiophene core and a prominent singlet for the methyl protons of the two trimethylstannyl groups.

- Expected Chemical Shifts (δ):
 - Thiophene protons: ~7.0-7.3 ppm (two doublets)
 - Trimethylstannyl protons (-Sn(CH₃)₃): ~0.3 ppm (singlet with tin satellites)

¹³C NMR: While specific literature data for the ¹³C NMR of this compound was not found in the search, the spectrum would be expected to show four signals for the bithiophene core carbons and one signal for the methyl carbons of the trimethylstannyl groups.

Mass Spectrometry

Detailed mass spectrometry data was not found in the provided search results. However, techniques such as Low-Resolution Mass Spectrometry (LRMS) or High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.


Applications in Materials Science

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is a crucial monomer for the synthesis of conjugated polymers used in organic electronics.^[1] Its primary application is in Palladium-catalyzed cross-coupling reactions, most notably the Stille coupling polymerization.^[2] In these reactions, the trimethylstannyl groups are coupled with aryl halides or triflates to form new carbon-carbon bonds, extending the π -conjugated system.

This compound serves as an electron-rich donor unit in the creation of donor-acceptor copolymers.^[1] These polymers are integral to the active layers of various organic electronic devices, including:

- Organic Field-Effect Transistors (OFETs)
- Organic Photovoltaics (OPVs) or solar cells
- Organic Light-Emitting Diodes (OLEDs)

The workflow for its use in synthesizing a representative polymer, PNDI2OD-T2, is depicted below.

[Click to download full resolution via product page](#)

Caption: Use in Stille coupling for polymer synthesis.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178220#physical-properties-of-5-5-bis-trimethylstannyl-2-2-bithiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com